molecular formula C17H19NO5S B5774038 methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate

methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B5774038
M. Wt: 349.4 g/mol
InChI Key: QQJMAHLHOGCNCR-UHFFFAOYSA-N
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Description

Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate, also known as MBSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBSA is a sulfonamide derivative that has been synthesized using a variety of methods, including the Mitsunobu reaction and the Williamson ether synthesis.

Mechanism of Action

The mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and contribute to the development of diseases such as cancer.
Biochemical and Physiological Effects:
methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are a number of potential future directions for the study of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. One direction is the development of more efficient synthesis methods that can produce larger quantities of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. Another direction is the investigation of the potential therapeutic applications of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate and to identify potential targets for its use as a therapeutic agent.

Synthesis Methods

Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can be synthesized using a variety of methods, but the most commonly used methods are the Mitsunobu reaction and the Williamson ether synthesis. The Mitsunobu reaction involves the reaction of an alcohol with an acid to form an ester, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide to form an ether, which is then reacted with a sulfonamide derivative to form methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate.

Scientific Research Applications

Methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has been shown to have potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.

properties

IUPAC Name

methyl 2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-18(12-14-6-4-3-5-7-14)24(20,21)16-10-8-15(9-11-16)23-13-17(19)22-2/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMAHLHOGCNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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